[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-10-14(16)11-4-5-11;/h6-9,11,14H,4-5,10,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOZKOUGKXLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy precursor, which is then reacted with cyclopropylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hypervalent iodine oxyacids.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting neurological disorders.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from the Combi-Blocks Catalog ()
The Combi-Blocks catalog lists several structurally related compounds, differing in substituents on the amine or phenoxy groups. Key comparisons are summarized below:
Key Observations :
Chloro-Methylphenoxy Derivative ()
The compound [2-(4-chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride (CAS: 1417566-96-1) shares the cyclopropylethylamine backbone but differs in the phenoxy substituents:
- Substituents: 4-chloro-3-methylphenoxy (electron-withdrawing Cl and electron-donating CH₃ groups).
- Molecular Formula: C₁₂H₁₆ClNO vs.
- Impact : The chloro-methyl substitution may reduce lipophilicity compared to the tert-butyl group while introducing polarizability. This could alter solubility and metabolic stability in pharmacological contexts .
Propargite ()
Propargite (CAS: 2312-35-8), a 2-(4-tert-butylphenoxy)cyclohexyl 2-propynylsulfite, shares the tert-butylphenoxy moiety but includes a sulfite ester and propynyl group.
- Functional Groups : Sulfite ester introduces hydrolytic instability compared to the stable amine hydrochloride in the target compound.
- Applications: Propargite is an acaricide, highlighting how tert-butylphenoxy derivatives can be tailored for agrochemical vs. pharmaceutical uses .
Biological Activity
The compound [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride (CAS No. 1417569-93-7) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The compound features a cyclopropyl group and a tert-butylphenoxy moiety, which are significant for its biological interactions.
Physical Properties
- Molecular Weight : 269.82 g/mol
- Appearance : Typically exists as a hydrochloride salt.
- Hazard Classification : Irritant (GHS07) .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various neurotransmitter systems, potentially modulating receptor activity and influencing metabolic pathways. This interaction may lead to neuroprotective effects and cognitive enhancements .
Pharmacological Studies
- Neuropharmacological Effects : Initial studies indicate that the compound may enhance cognitive functions and memory retention in animal models exhibiting cognitive deficits. Results from these studies showed significant improvements compared to control groups, suggesting its potential as a cognitive enhancer .
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic processes, which could be crucial for its therapeutic applications .
Study 1: Cognitive Enhancement
A study investigated the effects of this compound on memory retention in rodents. The results indicated that treated animals exhibited improved learning capabilities, suggesting potential applications in treating cognitive disorders.
Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could protect neuronal cells, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Future Directions
Ongoing research is necessary to further elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Long-term safety assessments.
- Exploration of additional therapeutic applications beyond cognitive enhancement.
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride, and what critical parameters influence yield?
- Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Coupling Reactions : Use palladium or copper catalysts to form aryl ether linkages under controlled temperatures (e.g., 60–80°C) .
- Cyclopropane Introduction : Employ cyclopropanation agents (e.g., Simmons-Smith reagents) in dichloromethane or dimethylformamide (DMF) .
- Amine Formation : Reductive amination with sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, followed by HCl salt formation .
- Critical Parameters : Solvent polarity, catalyst loading, and reaction time significantly impact side-product formation. For example, DMF enhances solubility but may promote hydrolysis at elevated temperatures .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer : A combination of spectral and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclopropane integrity. Aromatic protons appear in the 6.5–7.5 ppm range, while cyclopropane protons show characteristic splitting patterns .
- Infrared Spectroscopy (IR) : Detects amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
Q. How does the tert-butylphenoxy group influence the compound’s physicochemical properties?
- Answer : The tert-butyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability but reducing aqueous solubility. This necessitates salt formation (e.g., hydrochloride) for in vitro studies. Solubility in DMSO (>50 mg/mL) and limited solubility in water (<1 mg/mL) are typical for analogous compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar aryl amines?
- Answer : Discrepancies often arise from:
- Structural Isomerism : For example, ortho vs. para substituents on phenoxy groups alter steric hindrance and target binding .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) lead to divergent IC50 values .
- Methodology : Standardize protocols (e.g., pre-incubation times, buffer pH) and validate using positive controls (e.g., known enzyme inhibitors) .
Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?
- Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs or kinases). Focus on the tert-butylphenoxy moiety’s role in hydrophobic pocket interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess conformational changes induced by the cyclopropane group .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity trends from in vitro data .
Q. What experimental approaches mitigate degradation during long-term storage?
- Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Amine hydrochloride salts are prone to hygroscopicity; store desiccated at -20°C under nitrogen .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .
Data Contradiction Analysis
Q. Why do solubility values for analogous compounds vary across studies, and how can this be addressed?
- Answer : Discrepancies arise from:
- Measurement Techniques : Kinetic vs. equilibrium solubility assays. Use standardized shake-flask methods with HPLC quantification .
- Salt Forms : Free base vs. hydrochloride salts exhibit different solubility profiles. For example, free bases may show higher organic solvent solubility, while salts improve aqueous compatibility .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| logP (Predicted) | 3.8 (ChemAxon) | |
| Recommended Solvents | DMSO, Ethanol, Dichloromethane | |
| Biological Assay Buffer | PBS (pH 7.4) with 0.1% Tween-80 for dispersion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
